molecular formula C16H9Cl2N3O3S2 B2772105 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207059-36-6

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2772105
CAS No.: 1207059-36-6
M. Wt: 426.29
InChI Key: HAYFZBJEPXZWFP-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a thiazole ring, and a benzo[d]oxazole moiety

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.

Industry: In industry, this compound can be used in the development of new materials or as a component in chemical processes. Its unique properties may make it suitable for applications in materials science and engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core thiophene and thiazole structures

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism by which N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

  • 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides

Uniqueness: N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to its unique combination of functional groups and structural elements. This distinctiveness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S2/c17-12-5-8(14(18)26-12)9-7-25-15(19-9)20-13(22)6-21-10-3-1-2-4-11(10)24-16(21)23/h1-5,7H,6H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYFZBJEPXZWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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